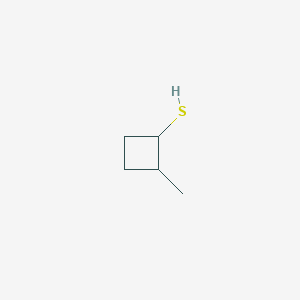

2-Methylcyclobutane-1-thiol

Description

Contextualizing Cyclobutane (B1203170) Derivatives: Strain, Reactivity, and Structural Features in Modern Organic Synthesis

Cyclobutane, a four-membered cycloalkane, and its derivatives are fundamental structures in organic chemistry that have transitioned from theoretical curiosities to versatile building blocks in modern synthesis. acs.orgresearchgate.net Their chemical behavior is dominated by significant ring strain, which arises from a combination of angle strain, torsional strain, and transannular interactions. libretexts.orgwikipedia.org The internal C-C-C bond angles in a planar cyclobutane would be 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. libretexts.orgfiveable.me To alleviate some of the resulting torsional strain from eclipsing hydrogen atoms, the cyclobutane ring adopts a puckered or "butterfly" conformation. wikipedia.orgbaranlab.org

This inherent strain, estimated to be around 26.3 kcal/mol, makes the cyclobutane ring kinetically stable under normal conditions but prone to ring-opening reactions under thermal, acidic, basic, or photochemical conditions. wikipedia.orgacs.orgmasterorganicchemistry.com This stored potential energy is a key feature, as its release provides a thermodynamic driving force for a variety of chemical transformations. fiveable.memasterorganicchemistry.com Consequently, cyclobutane derivatives are not merely synthetic targets but are frequently employed as intermediates for constructing more complex acyclic and cyclic systems, including five- or six-membered rings through ring expansion, or cyclopropanes via ring contraction. acs.orgacs.org The development of synthetic methodologies, such as photochemical [2+2] cycloadditions and transition-metal-catalyzed reactions, has made a wide range of substituted cyclobutanes readily accessible, further expanding their utility in the synthesis of natural products and pharmaceuticals. acs.orgresearchgate.netbaranlab.org

Table 1: Ring Strain Energies of Common Cycloalkanes

| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) |

|---|---|---|

| Cyclopropane | 3 | 27.6 - 29 |

| Cyclobutane | 4 | 26.3 |

| Cyclopentane | 5 | ~6.5 |

| Cyclohexane | 6 | ~0 |

This table presents approximate, commonly cited values for ring strain energy, which can vary slightly depending on the method of determination. Data sourced from wikipedia.orgmasterorganicchemistry.com.

The Thiol Functional Group: Unique Reactivity and Synthetic Utility in Cyclic Systems

The thiol functional group (R-SH), the sulfur analog of an alcohol, possesses a unique set of chemical properties that make it highly valuable in organic synthesis. wikipedia.orglibretexts.org One of its most distinct characteristics is its acidity. Thiols are significantly more acidic than their corresponding alcohols; for instance, the pKa of butanethiol is approximately 10.5, whereas butanol's pKa is around 15. wikipedia.org This increased acidity means that thiols can be easily deprotonated by common bases to form thiolate anions (R-S⁻), which are potent nucleophiles. wikipedia.orgpdx.edu

The sulfur atom in a thiol is less electronegative and more polarizable than oxygen, and the S-H bond exhibits weak hydrogen bonding. wikipedia.orgpdx.edu This results in lower boiling points and reduced water solubility compared to alcohols of similar molecular weight. wikipedia.org A cornerstone of thiol chemistry is its susceptibility to redox reactions. Thiols can be readily oxidized, often under mild conditions, to form disulfides (R-S-S-R). libretexts.orgresearchgate.net This reversible thiol-disulfide interconversion is a critical process in biological systems. libretexts.org In the context of cyclic systems, the thiol group's reactivity has been harnessed for various synthetic applications. Thiol-ene and thiol-yne "click" reactions, which involve the radical-mediated addition of a thiol across a double or triple bond, have been employed for the efficient cyclization of peptides and the synthesis of cyclic polymers. rsc.orgnih.govrsc.org Furthermore, intramolecular S-vinylation of thiols provides a direct route to cyclic sulfides. organic-chemistry.org The unique reactivity of cyclic disulfides and their oxidized thiosulfinate derivatives has also been explored for selective thiol cross-linking, driven by ring strain and the thermodynamics of the reaction. nih.gov

Table 2: Comparison of Properties for Ethanol and Ethanethiol

| Property | Ethanol (CH₃CH₂OH) | Ethanethiol (CH₃CH₂SH) |

|---|---|---|

| Molar Mass (g/mol) | 46.07 | 62.13 |

| Boiling Point (°C) | 78.37 | 35 |

| pKa | ~16 | ~10.6 |

| Hydrogen Bonding | Strong | Weak |

This table illustrates the fundamental differences in physical and chemical properties between an alcohol and its corresponding thiol. Data sourced from wikipedia.orglibretexts.org.

Significance of 2-Methylcyclobutane-1-thiol as a Model System for Bridging Fundamental Cyclobutane and Thiol Chemistry

This compound represents a compelling molecular architecture for investigating the interplay between ring strain and heteroatom reactivity. While detailed research focused exclusively on this specific compound is not extensively documented in peer-reviewed literature, its structure makes it an ideal model system. It combines the strained four-membered carbocycle with the versatile thiol functional group. The presence of the methyl group at the 2-position introduces stereochemical complexity, creating cis and trans diastereomers. This allows for the study of how stereochemistry influences reaction outcomes in strained systems, a critical aspect of modern synthetic chemistry.

As a model system, this compound can be used to explore several key research questions. For example, how does the inherent ring strain of the cyclobutane moiety affect the acidity and nucleophilicity of the thiol group? Conversely, how does the presence of the sulfur atom, with its different bond lengths and angles compared to carbon, influence the conformation and strain of the cyclobutane ring? Investigating the ring-opening reactions of this compound could reveal preferences for C-C versus C-S bond cleavage under various conditions. The synthesis and characterization of its derivatives would provide valuable data for understanding the properties of more complex molecules containing this structural motif. cymitquimica.com

Table 3: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1861661-29-1 |

| Molecular Formula | C₅H₁₀S |

| Molecular Weight | 102.2 g/mol |

Data sourced from cymitquimica.comsigmaaldrich.com.

Overview of Research Trajectories for Strained Ring Systems Containing Heteroatoms

A major research trajectory is the application of strained heterocycles in medicinal chemistry. rsc.org Strained spirocycles containing heteroatoms are being investigated as three-dimensional bioisosteres for more common saturated six-membered rings like piperidine (B6355638) or oxane. rsc.org The rigid, dense molecular shape imposed by the small ring can offer benefits such as improved metabolic stability and optimized physicochemical properties for drug candidates. rsc.org Another active area is the development of novel synthetic methods based on "strain-release functionalization." In this approach, highly strained systems, such as bicyclobutanes, react with heteroatom nucleophiles (including amines, alcohols, and thiols) to rapidly install small, strained ring systems onto a variety of molecules, including complex peptides. acs.org This strategy provides a powerful tool for late-stage functionalization and bioconjugation. acs.org

Historical Perspective on the Synthesis and Initial Investigations of Cyclobutane Thiols

The history of cyclobutane chemistry began with the first reported synthesis of the parent cyclobutane by Willstätter and Bruce in 1907 through the hydrogenation of cyclobutene. wikipedia.orgru.nl For many decades, the study of cyclobutanes was hampered by difficult synthetic access. A significant breakthrough came with the development of photochemical [2+2] cycloaddition reactions, which provided a direct and efficient method for constructing the four-membered ring. acs.orgresearchgate.netbaranlab.org This advancement opened the door to the synthesis of a vast array of substituted cyclobutane derivatives.

The synthesis of cyclobutane thiols likely emerged as an extension of these broader synthetic efforts. While specific early reports on the synthesis of simple cyclobutane thiols are not prominent, general organic chemistry principles suggest their preparation would have followed established routes. A common strategy involves the conversion of more readily available functional groups. For instance, cyclobutanones can be reduced to cyclobutanols, which can then be converted to a leaving group (like a tosylate) and displaced by a sulfur nucleophile. pdx.edu Alternatively, cyclobutyl halides can undergo nucleophilic substitution with hydrosulfide (B80085) ion (HS⁻). pdx.edu More recently, formal [2+2] cycloadditions, such as a Michael-Dieckmann type reaction, have been used to construct the cyclobutane core for substituted derivatives like 2-methylcyclobutane amino acids, a strategy that could conceivably be adapted for thiol-containing analogs. unirioja.es The first synthesis of a bicyclo[1.1.0]butane (BCB), a highly strained cyclobutane derivative, was reported in 1959, and subsequent research has shown these entities can react with thiols to form functionalized cyclobutanes. rsc.org The existence of this compound in chemical supplier catalogs under CAS number 1861661-29-1 indicates that its synthesis has been accomplished, though it may not be widely published in academic literature. cymitquimica.comsigmaaldrich.comaksci.com

Structure

3D Structure

Properties

Molecular Formula |

C5H10S |

|---|---|

Molecular Weight |

102.20 g/mol |

IUPAC Name |

2-methylcyclobutane-1-thiol |

InChI |

InChI=1S/C5H10S/c1-4-2-3-5(4)6/h4-6H,2-3H2,1H3 |

InChI Key |

OFCXQPNAVNZCIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC1S |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methylcyclobutane 1 Thiol and Its Stereoisomers

Direct Synthetic Routes to 2-Methylcyclobutane-1-thiol

Direct synthetic routes to this compound can be broadly categorized into strategies that construct the cyclobutane (B1203170) ring with simultaneous or subsequent introduction of the thiol functionality, and methods that introduce the thiol group onto a pre-existing 2-methylcyclobutane framework.

Strategies Involving Cyclobutane Ring Formation with Thiol Introduction

The construction of the cyclobutane ring is a pivotal step in the synthesis of this compound. Modern synthetic methods often employ cycloaddition reactions or ring expansions to create the four-membered ring.

One prominent strategy involves the [2+2] cycloaddition of a thiol-containing alkene with another alkene. For instance, the photochemical cycloaddition of a thioester-containing alkene with propene could yield a cyclobutane derivative, which can then be hydrolyzed and reduced to the desired thiol. The regioselectivity of such cycloadditions can often be controlled by the electronic and steric nature of the substituents on the alkene partners.

Another powerful approach is the Michael addition of a thiol to a cyclobutene precursor. This method allows for the concomitant formation of the C-S bond and the saturation of the cyclobutane ring. The reaction of 2-methylcyclobut-1-ene with a suitable sulfur nucleophile, such as thioacetic acid followed by hydrolysis, can provide this compound. The stereochemical outcome of this addition can be influenced by the choice of catalyst and reaction conditions.

| Reactant 1 | Reactant 2 | Method | Product | Notes |

| 1-Methylcyclobutene | Thioacetic Acid | Radical Addition | S-(1-Methylcyclobutyl) ethanethioate | Followed by hydrolysis to yield the thiol. |

| 3-Methylcyclobut-2-en-1-one | Hydrogen Sulfide (B99878) | Michael Addition | 3-Methyl-3-sulfanylcyclobutan-1-one | Requires subsequent reduction of the ketone. |

Methods for Thiol Introduction onto Pre-formed 2-Methylcyclobutane Scaffolds

An alternative and often more controlled approach involves the functionalization of a pre-synthesized 2-methylcyclobutane core. This strategy decouples the complexities of ring formation from the introduction of the thiol group.

A common precursor for this approach is 2-methylcyclobutanol. The alcohol can be converted to a good leaving group, such as a tosylate or mesylate, which is then displaced by a sulfur nucleophile in an S_N2 reaction. This method allows for the inversion of stereochemistry at the carbon center, providing access to specific stereoisomers of the target compound.

Alternatively, 2-methylcyclobutanone can serve as a versatile starting material. The ketone can be treated with Lawesson's reagent or phosphorus pentasulfide to yield the corresponding thioketone. Subsequent reduction of the thioketone, for example with sodium borohydride, affords this compound.

| Starting Material | Reagents | Intermediate | Final Product |

| 2-Methylcyclobutanol | 1. TsCl, Pyridine; 2. NaSH | 2-Methylcyclobutyl tosylate | This compound |

| 2-Methylcyclobutanone | Lawesson's Reagent | 2-Methylcyclobutane-1-thione | This compound |

Chemoselective Functionalization Techniques for Thiol Synthesis

Chemoselectivity is crucial when dealing with multifunctional molecules. In the context of synthesizing this compound, this often involves the selective reaction of a sulfur nucleophile in the presence of other potentially reactive functional groups.

For instance, if a precursor contains both a halide and an ester group, the reaction conditions can be tuned to favor the displacement of the halide by a thiolate anion without affecting the ester. The use of soft nucleophiles, such as thiourea followed by hydrolysis, is a classic method for the selective conversion of alkyl halides to thiols.

Furthermore, modern catalytic systems can offer high chemoselectivity. For example, transition-metal-catalyzed cross-coupling reactions can be employed to form the C-S bond. A pre-functionalized cyclobutane, such as a boronic ester, could potentially be coupled with a sulfur source under palladium or copper catalysis.

Regioselective Synthesis of this compound

Achieving regiocontrol in the synthesis of this compound is paramount, as the position of the thiol group dictates the molecule's properties and potential applications.

Approaches to Control the Position of the Thiol Group on the Cyclobutane Ring

The regioselectivity of thiol introduction is often dictated by the synthetic strategy employed. When starting from an unsymmetrically substituted cyclobutene, the addition of a thiol can be directed by both steric and electronic factors. For example, in the hydrothiolation of 1-methylcyclobutene, the thiol group is expected to add to the more substituted carbon (Markovnikov's rule) under certain conditions, and to the less substituted carbon (anti-Markovnikov) under others, such as radical conditions.

The ring opening of a substituted cyclopropylcarbinol can also lead to the regioselective formation of a cyclobutanol (B46151), which can then be converted to the corresponding thiol. The regioselectivity of the ring expansion is governed by the stability of the resulting carbocation intermediate.

| Precursor | Reaction | Regiochemical Outcome |

| 1-Methylcyclobutene | H2S, Acid Catalyst | Predominantly 1-Methylcyclobutane-1-thiol |

| 1-Methylcyclobutene | H2S, Radical Initiator | Predominantly this compound |

| (1-Methylcyclopropyl)methanol | Acid-catalyzed rearrangement | 2-Methylcyclobutanol |

Directed Ortho-Metalation and Related Strategies

While directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings, its direct application to a simple aliphatic ring like cyclobutane is not feasible. However, analogous strategies that utilize directing groups can be envisioned.

For instance, a cyclobutane carboxylic acid or amide can be used to direct metalation to an adjacent position. The resulting organometallic intermediate can then be quenched with a sulfur electrophile, such as elemental sulfur or a disulfide, to introduce the thiol group in a highly regioselective manner. This approach, while synthetically more demanding, offers a high degree of control over the substitution pattern of the cyclobutane ring.

Another strategy involves the use of a removable directing group that can facilitate C-H activation at a specific position on the cyclobutane ring. While challenging on such a strained and unactivated system, advances in catalysis are continually expanding the scope of such transformations.

| Substrate | Directing Group | Proposed Reaction |

| 2-Methylcyclobutane-1-carboxylic acid | Carboxylate | Directed lithiation followed by quenching with sulfur |

| N-Aryl-2-methylcyclobutane-1-carboxamide | Amide | Palladium-catalyzed C-H activation and thiolation |

Stereoselective and Enantioselective Synthesis of this compound

The control of stereochemistry in the synthesis of this compound is paramount for its potential applications. Methodologies that can selectively produce specific diastereomers and enantiomers are of high interest.

Diastereoselective Control in Cyclobutane Formation

Achieving diastereoselectivity in the formation of the cyclobutane ring is a critical step in the synthesis of this compound. One effective strategy involves the sulfa-Michael addition of a thiol to a cyclobutene precursor. The choice of base has been shown to be crucial in controlling the diastereomeric ratio (dr) of the resulting thio-substituted cyclobutane.

For instance, in the addition of thiols to cyclobutene esters, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base can lead to high diastereoselectivity, affording the trans product in greater than 95:5 dr researchgate.net. The reaction likely proceeds under thermodynamic control, where the initially formed product can epimerize to the more stable trans isomer researchgate.net. This approach provides a reliable method for establishing the relative stereochemistry of the methyl and thiol groups in a precursor to this compound.

| Base | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|

| K₂CO₃ | 50:50 | 72 |

| NEt₃ | 51:49 | 95 |

| DBU | >95:5 | Quantitative |

Chiral Auxiliary-Mediated Synthesis of Enantiopure this compound

Chiral auxiliaries offer a powerful strategy for the synthesis of enantiopure compounds. In the context of this compound, a chiral auxiliary can be temporarily attached to the cyclobutane precursor to direct the stereochemical outcome of a key reaction, after which it can be removed.

A notable example is the use of an oxazolidinone auxiliary attached to a cyclobutene substrate. rsc.orgnih.gov This chiral auxiliary can effectively control the facial selectivity of the nucleophilic attack by a thiol. In the presence of a suitable catalyst, the thiol will preferentially add to one face of the cyclobutene double bond, leading to the formation of a single enantiomer of the thio-substituted cyclobutane. The oxazolidinone auxiliary can then be cleaved to yield the desired enantiopure product or a precursor that can be converted to this compound. rsc.org This method allows for the synthesis of thio-substituted cyclobutanes with high enantiomeric ratios.

Asymmetric Catalysis in Thiol and Cyclobutane Ring Construction

Asymmetric catalysis provides a more atom-economical approach to enantiopure compounds compared to the use of stoichiometric chiral auxiliaries. For the synthesis of chiral thio-substituted cyclobutanes, organocatalysis has emerged as a particularly effective strategy.

Specifically, the enantioselective sulfa-Michael addition of thiols to cyclobutenes can be achieved with high enantioselectivity using a chiral cinchona-based squaramide organocatalyst. researchgate.netnih.govrsc.org These bifunctional acid-base catalysts can activate both the thiol and the cyclobutene, facilitating the reaction and controlling the stereochemical outcome. This methodology has been shown to produce a wide range of thio-substituted cyclobutane esters and amides with excellent enantiomeric ratios (er), up to 99.7:0.3. researchgate.netnih.govrsc.org The resulting enantioenriched products can serve as versatile intermediates for the synthesis of enantiopure this compound.

| Thiol Substrate | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|

| Aromatic Thiol | Quantitative | up to 98:2 |

| Aliphatic Thiol | 79-92 | up to 99:1 |

Enzymatic or Biocatalytic Approaches to Stereoisomer Production

While specific enzymatic or biocatalytic methods for the synthesis of this compound have not been extensively reported, analogous biocatalytic resolutions of related cyclic compounds suggest the feasibility of this approach. Lipases are particularly versatile enzymes for the kinetic resolution of racemic mixtures.

One potential strategy is the enzymatic kinetic resolution (EKR) of a racemic precursor to this compound. For example, a racemic mixture of a hydroxy-substituted cyclobutanone (B123998) could undergo a thiol addition, followed by lipase-catalyzed acylation. This has been demonstrated for racemic 4-hydroxycyclopent-2-enone and 4-hydroxycyclohex-2-enone, where the addition of a thiol followed by treatment with vinyl acetate in the presence of a lipase allowed for the separation of enantiomers with high enantiomeric excess. nih.govresearchgate.net A similar strategy could potentially be applied to a racemic intermediate in the synthesis of this compound, allowing for the isolation of one enantiomer. Lipases are known to be effective in the synthesis of chiral intermediates for the pharmaceutical industry. nih.gov

Novel Synthetic Transformations and Reagent Development for Cyclobutane Thiols

The development of new synthetic methods for the construction and functionalization of cyclobutane thiols is an active area of research. These novel transformations can provide more efficient and versatile routes to compounds like this compound.

Radical Addition Chemistry in Cyclobutane Thiol Synthesis

Radical addition reactions, particularly the thiol-ene reaction, offer a powerful method for the formation of carbon-sulfur bonds and the construction of cyclic systems. wikipedia.org The intramolecular thiol-ene reaction, or thiol-ene cyclization, can be used to synthesize four-membered rings. wikipedia.orgnih.gov

This process involves the generation of a thiyl radical from a thiol precursor, which then undergoes an intramolecular cyclization onto an alkene. nih.gov For the synthesis of this compound, a precursor containing both a thiol and an appropriately positioned alkene could be subjected to radical initiation, either through light, heat, or a radical initiator, to induce cyclization and form the desired cyclobutane ring. wikipedia.orgnih.gov The regioselectivity of the cyclization can be influenced by the stability of the resulting carbon-centered radical intermediate. nih.gov This approach offers a convergent and potentially stereoselective route to the cyclobutane thiol core.

Electrochemical Synthesis Methods for Thiol and Cyclobutane Derivatives

Electrochemical methods offer a powerful and often more sustainable alternative to traditional chemical synthesis by minimizing the use of hazardous reagents and offering precise control over reaction conditions. While the direct electrochemical synthesis of this compound has not been extensively documented, the synthesis of related thiol and cyclobutane derivatives through electrochemical means provides a strong foundation for developing potential synthetic routes.

The electrochemical synthesis of thiols can be achieved through various approaches, including the reduction of disulfides, sulfonyl chlorides, and other sulfur-containing functional groups. A common strategy involves the cathodic reduction of a suitable precursor. For instance, the reduction of a disulfide bond (R-S-S-R) to the corresponding thiol (R-SH) is a well-established electrochemical transformation.

The formation of cyclobutane rings can also be accomplished electrochemically. One notable method is the electrochemical cyclization of 1,4-dihalobutanes. By applying a reducing potential, the carbon-halogen bonds can be sequentially cleaved to form a diradical or dianionic intermediate, which then undergoes ring closure to form the cyclobutane ring.

A potential electrochemical route to this compound could involve the synthesis of a precursor molecule containing both a methyl-substituted butene backbone and a protected thiol group. This precursor could then undergo an intramolecular electrochemical cyclization. Alternatively, a pre-formed 2-methylcyclobutanone could be electrochemically reduced to the corresponding alcohol, which could then be converted to the thiol through established chemical methods.

A recent study demonstrated a mild electrochemical method for the regioselective ring expansion of cyclobutanols to 1-tetralones through the generation of alkoxy radicals. researchgate.net While not directly forming a thiol, this highlights the utility of electrochemistry in manipulating cyclobutane structures. Another electrochemical protocol has been established for the hydrogenation of strained rings like cyclopropanes and cyclobutanes via site-selective carbonyl reduction, operating at room temperature and atmospheric pressure without the need for external oxidants, reductants, or acids. chemrxiv.org

Table 1: Examples of Electrochemical Reactions Relevant to Thiol and Cyclobutane Synthesis

Photochemical Routes to Strained Ring Systems

Photochemical reactions provide a unique and powerful tool for the synthesis of strained ring systems like cyclobutanes, often proceeding with high levels of stereocontrol and under mild conditions. These reactions typically involve the excitation of a molecule to a higher energy state, enabling transformations that are not accessible through thermal methods.

A prominent photochemical method for constructing cyclobutane rings is the [2+2] photocycloaddition of alkenes. This reaction involves the direct irradiation of two alkene molecules, leading to the formation of a cyclobutane ring. The reaction can be either intermolecular or intramolecular. For the synthesis of this compound, an intramolecular [2+2] photocycloaddition of a substituted pentene containing a thiol or a protected thiol group could be envisioned. The regioselectivity of the cycloaddition would be crucial in obtaining the desired 2-methyl substitution pattern.

Another photochemical approach involves the functionalization of bicyclobutanes. Bicyclobutanes are highly strained molecules that can undergo selective ring-opening reactions under photochemical conditions to yield functionalized cyclobutanes. rsc.org A recent study detailed a photochemical protocol for the selective difluoromethylation and bromo difluoromethylation of bicyclobutanes, highlighting the potential for introducing functionality onto a pre-formed strained ring system. rsc.org

Furthermore, tandem photochemical reactions can be employed to construct complex cyclobutane derivatives. For example, a cyclopent-2-enone derivative can undergo a tandem photochemical reaction involving a [2+2]-cycloaddition followed by a Norrish-I cleavage and hydrogen transfer to produce cyclobutenylpropanal derivatives. researchgate.net These intermediates can then be further functionalized.

A study on the synthesis of methylchrysenes demonstrated the use of photochemical cyclization of stilbenoids in what is known as the Mallory reaction. mdpi.com While the target is different, the principle of using light to induce ring formation is a key concept applicable to cyclobutane synthesis.

Table 2: Photochemical Reactions for the Synthesis of Cyclobutane Derivatives

Cycloaddition Reactions and Their Application to Cyclobutane Thiol Scaffolds

Cycloaddition reactions, particularly [2+2] cycloadditions, are among the most powerful and widely used methods for the synthesis of cyclobutane rings. nih.gov These reactions involve the concerted or stepwise combination of two unsaturated molecules to form a cyclic adduct. The stereochemistry of the starting materials is often transferred to the product, allowing for the synthesis of stereochemically defined cyclobutanes.

For the synthesis of this compound, a [2+2] cycloaddition between propene and a vinyl thioether or a related sulfur-containing alkene could be a direct approach. The regioselectivity of this reaction would be a critical factor to control, aiming for the formation of the 1,2-disubstituted product.

A method for the [2+2] cycloaddition of terminal alkenes with allenoates has been reported, which allows for the rapid synthesis of 1,3-substituted cyclobutanes in high yield. nih.govorganic-chemistry.orgacs.org This methodology could potentially be adapted to create a 2-methylcyclobutane scaffold, which could then be further functionalized to introduce the thiol group.

Furthermore, tandem reactions involving cycloadditions can lead to complex cyclobutane structures. For instance, a reaction of thiazoline fused 2-pyridones with propargyl bromide leads to a ring-opening and subsequent intramolecular [2+2] cycloaddition to form cyclobutane fused thiazolino-2-pyridones. nih.gov

While direct cycloaddition to form a thiol-substituted cyclobutane can be challenging, a post-cycloaddition functionalization strategy is often more feasible. This would involve the synthesis of a cyclobutane with a suitable functional group, such as a halide or a hydroxyl group, which can then be converted to a thiol. For example, donor-acceptor cyclobutanes have been shown to undergo ring-opening reactions with nucleophilic thiols, demonstrating a method for introducing a thiol group onto a pre-existing cyclobutane ring. acs.org

Table 3: Cycloaddition Strategies for Cyclobutane Synthesis

Green Chemistry Approaches and Sustainable Synthesis of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be approached with these principles in mind, focusing on aspects such as atom economy, use of renewable feedstocks, and avoidance of toxic reagents and solvents.

A key green chemistry strategy is the use of catalytic methods. For the synthesis of the cyclobutane ring, photocatalytic [2+2] cycloadditions using visible light are a greener alternative to UV-induced reactions, as they are more energy-efficient and can often be performed under milder conditions. researchgate.net

The thiol-ene "click" reaction is another excellent example of a green chemical transformation. rsc.org This reaction is highly efficient, proceeds under mild conditions (often initiated by light), and generates minimal byproducts. nih.govresearchgate.net A sustainable route to this compound could involve the synthesis of 2-methylcyclobutene, followed by a thiol-ene reaction with a suitable thiolating agent. The thiol-ene reaction has been successfully applied in the synthesis of biomolecular targets in deep eutectic solvents (DESs), which are considered green reaction media. rsc.org

The use of bio-based starting materials is a cornerstone of sustainable synthesis. While not directly applicable to the immediate synthesis of this compound from common bio-based feedstocks, research into the conversion of biomass into valuable chemical intermediates is a rapidly developing field.

Solvent choice is another critical aspect of green chemistry. The development of solvent-free reactions or the use of environmentally benign solvents like water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of a synthesis. For instance, a green organic laboratory experiment was developed for the synthesis of a thiol sensor using a microscale, solventless Diels-Alder reaction. nih.gov

Furthermore, avoiding the use of odorous and toxic thiols as starting materials is desirable. "Thiol-free" synthetic methods, where a thiolating synthon is used in place of a thiol, can improve the safety and sustainability of the process. rsc.org

Table 4: Green Chemistry Principles and Their Application to the Synthesis of this compound

Chemical Reactivity and Mechanistic Studies of 2 Methylcyclobutane 1 Thiol

Reactions Involving the Thiol (-SH) Functional Group

The thiol group is the primary site of reactivity in 2-Methylcyclobutane-1-thiol, participating in a variety of oxidation, nucleophilic, and radical reactions.

Oxidation Pathways: Disulfide Formation and Sulfonic Acid Derivatization

A hallmark reaction of thiols is their oxidation to disulfides. libretexts.org In the case of this compound, two molecules can be oxidized to form bis(2-methylcyclobutyl) disulfide. This transformation involves the removal of a hydrogen atom from each of the two thiol molecules. libretexts.org Various oxidizing agents can facilitate this coupling, including halogens like iodine (I₂) or bromine (Br₂), as well as milder reagents such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst. researchgate.netlibretexts.org For instance, a catalytic amount of an iodine source, such as sodium iodide (NaI), can be used with hydrogen peroxide to achieve efficient oxidation at room temperature. researchgate.netresearchgate.net The reaction proceeds through the formation of a thiyl radical intermediate, which then dimerizes.

| Reactant | Product | Reagents/Conditions | Reaction Type |

| This compound | bis(2-methylcyclobutyl) disulfide | I₂, Br₂, or H₂O₂/NaI | Oxidation |

| This compound | 2-Methylcyclobutane-1-sulfonic acid | DMSO, H₂O, I₂ or HBr, heat | Oxidation |

Nucleophilic Reactivity and Additions of the Thiol Group

The thiol group of this compound can act as a nucleophile, particularly in its deprotonated form, the thiolate anion (RS⁻). libretexts.org Thiolate ions are potent nucleophiles and can participate in a variety of substitution and addition reactions. A common reaction is the S-alkylation via an Sₙ2 mechanism, where the thiolate attacks a primary or secondary alkyl halide to form a thioether (sulfide). libretexts.org This is analogous to the Williamson ether synthesis. libretexts.org

Furthermore, the thiol group can undergo nucleophilic addition to electrophilic functional groups. For instance, it can add to the carbon-carbon double bond of an α,β-unsaturated carbonyl compound in a Michael addition reaction. The thiol can also add to the carbonyl group of aldehydes and ketones, though this equilibrium often favors the starting materials unless the product is trapped.

The nucleophilic character of the thiol group is also evident in its ability to open strained rings, such as epoxides. In a base-catalyzed reaction, the thiolate anion attacks one of the carbon atoms of the epoxide ring, leading to the formation of a β-hydroxy thioether. rsc.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-Methylcyclobutane-1-thiolate | Alkyl Halide | 2-Methylcyclobutyl thioether | Sₙ2 Alkylation |

| This compound | α,β-Unsaturated Carbonyl | Michael Adduct | Michael Addition |

| This compound | Epoxide | β-Hydroxy thioether | Nucleophilic Ring-Opening |

Radical Reactions of the Thiyl Radical Derived from this compound

The hydrogen atom of the thiol group can be abstracted to form a thiyl radical (RS•). This can be initiated by thermal decomposition of radical initiators like 2,2'-azobis(isobutyronitrile) (AIBN). beilstein-journals.org Once formed, the 2-methylcyclobutane-1-thiyl radical can participate in various radical chain reactions.

One such reaction is the radical addition to alkenes and alkynes. The thiyl radical adds to the unsaturated bond to form a carbon-centered radical, which then abstracts a hydrogen atom from another thiol molecule, propagating the chain and forming a thioether. beilstein-journals.org This process is known as hydrothiolation.

Thiyl radicals can also be involved in cyclization reactions. For instance, if the molecule contains an appropriately positioned double bond, an intramolecular addition of the thiyl radical can occur to form a cyclic sulfide (B99878). organic-chemistry.org

Formation of Thioesters and Related Derivatives

Thioesters are important derivatives of carboxylic acids and can be synthesized from this compound. A common method involves the reaction of the thiol with a carboxylic acid derivative, such as an acyl chloride or an acid anhydride, in the presence of a base. This reaction proceeds through a nucleophilic acyl substitution mechanism.

Alternatively, thioesters can be formed through direct condensation of a carboxylic acid and a thiol using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org More recently, methods utilizing Grignard reagents have been developed for the thioesterification of esters. nih.gov For example, treating an ester with a mixture of a Grignard reagent and a thiol can lead to the formation of a thioester in high yield. nih.gov

| Reactant 1 | Reactant 2 | Product | Reagents/Conditions |

| This compound | Acyl Chloride/Anhydride | 2-Methylcyclobutyl thioester | Base |

| This compound | Carboxylic Acid | 2-Methylcyclobutyl thioester | DCC, DMAP |

| This compound | Ester | 2-Methylcyclobutyl thioester | Grignard Reagent |

Reactions Involving the Cyclobutane (B1203170) Ring System

The cyclobutane ring in this compound is characterized by significant ring strain, which makes it susceptible to ring-opening reactions.

Ring-Opening Reactions and Skeletal Rearrangements

Due to the inherent strain energy of the four-membered ring, cyclobutane derivatives can undergo ring-opening reactions under certain conditions. dergipark.org.tr These reactions are often driven by the release of this strain. For this compound, such reactions could be initiated by radical or ionic pathways, leading to the formation of linear or rearranged sulfur-containing compounds. While specific studies on the ring-opening of this compound are not widely documented, the general reactivity of cyclobutanes suggests that reactions involving high energy intermediates, such as radicals or carbocations, could potentially lead to the cleavage of the cyclobutane ring. dergipark.org.tr For instance, radical-induced ring-opening could occur, particularly at elevated temperatures or under photochemical conditions.

Electrophilic and Nucleophilic Additions to Unsaturated Cyclobutane Analogs

The reactivity of unsaturated cyclobutane analogs is significantly influenced by the presence of a thiol group. Thiols and their corresponding thiolates are excellent soft nucleophiles, predisposing them to participate in conjugate addition reactions, often referred to as Michael additions, with α,β-unsaturated carbonyl systems. scribd.commasterorganicchemistry.com In the context of an unsaturated cyclobutane analog, such as a cyclobutenone derivative, the thiol would readily add to the β-carbon of the carbon-carbon double bond. scribd.comacs.org This reaction is driven by the formation of a more stable enolate intermediate, which is subsequently protonated. The rate of these additions is often pH-dependent, as the more nucleophilic thiolate anion (RS⁻) is favored under basic conditions. researchgate.net

Beyond polar reactions, radical-mediated additions are also prominent. The thiol-ene reaction, a cornerstone of "click chemistry," involves the radical addition of a thiol across a double bond. nih.govmdpi.com For an unsaturated cyclobutane analog, this reaction would typically be initiated by light (photolysis) or a radical initiator, generating a thiyl radical (RS•). This radical then adds to the alkene, forming a carbon-centered radical intermediate which subsequently abstracts a hydrogen atom from another thiol molecule to propagate the chain and yield the thioether product. mdpi.com These reactions are known for their high efficiency and compatibility with a wide range of functional groups.

Strain-Release Driven Transformations

The cyclobutane ring possesses significant ring strain, estimated to be around 26.3 kcal/mol. masterorganicchemistry.commasterorganicchemistry.com This inherent instability is a powerful thermodynamic driving force for reactions that lead to ring-opening. wikipedia.orgresearchgate.netresearchgate.net This principle is most dramatically illustrated in the reactions of highly strained bicyclo[1.1.0]butanes (BCBs), which can be considered precursors or extreme analogs of strained cyclobutanes. The central C-C bond of BCBs is highly reactive towards a variety of nucleophiles and electrophiles. rsc.org

Nucleophilic ring-opening of donor-acceptor cyclobutanes has been demonstrated with thiols and selenols, highlighting the thiol's ability to trigger the cleavage of the strained four-membered ring. acs.org Studies on BCBs show that nucleophiles, including thiols, readily add across the strained central bond, leading to the formation of functionalized cyclobutane derivatives. acs.org For example, the addition of a thiol to a BCB derivative results in a 1,3-disubstituted cyclobutane, relieving the immense strain of the bicyclic system. The reaction is thermodynamically favorable and can often proceed without the need for transition-metal catalysis. rsc.orgacs.org

| Nucleophile | Substrate | Product Type | Reference(s) |

| Thiols (R-SH) | Donor-Acceptor Cyclobutanes | Ring-opened thioethers | acs.org |

| Cysteine Thiols | Bicyclo[1.1.0]butane Amides | 1,3-disubstituted cyclobutanes | acs.org |

| Electron-rich Arenes | Donor-Acceptor Cyclobutanes | Friedel-Crafts type ring-opening | acs.org |

| Organocuprates | Bicyclo[1.1.0]butane Sulfones | Functionalized cyclobutanes | rsc.org |

| Alcohols | Bicyclo[1.1.0]butane Boronates | 1,1-disubstituted cyclobutanes | rsc.org |

Thermolysis and Photolysis of this compound Derivatives

Cyclobutane derivatives are known to undergo ring cleavage under thermal or photochemical conditions. researchgate.net The thermal decomposition (thermolysis) of cyclobutane typically proceeds through a stepwise mechanism involving a biradical intermediate, leading to a [2+2] cycloreversion to form two ethylene (B1197577) molecules. arxiv.orgchemrxiv.org For a substituted derivative like this compound, thermolysis would be expected to yield a mixture of substituted alkene products, with the regiochemical outcome influenced by the stability of the potential biradical intermediates.

Photolysis, or the application of light, provides an alternative pathway for ring cleavage. [2+2] photocycloadditions are reversible, and the reverse reaction, known as a cycloreversion, can be initiated photochemically to split a cyclobutane ring. ru.nlmdpi.com In DNA, for instance, photolyase enzymes use blue light to split cyclobutane pyrimidine (B1678525) dimers formed by UV damage, a process that occurs via a radical mechanism involving sequential cleavage of the two C-C bonds of the ring. nih.govcsic.es Photochemical ring expansion of cyclobutanones is also a known transformation, where an intermediate oxacarbene can be trapped by nucleophiles, including thiols, to yield substituted tetrahydrofurans. researchgate.net The photolysis of diazo compounds within a cyclobutane-fused system has also been studied as a route to reactive carbene intermediates that drive further transformations. acs.org

Intermolecular and Intramolecular Reaction Mechanisms of this compound

The reaction mechanisms of this compound are dictated by the combined properties of the nucleophilic thiol group and the strained, conformationally constrained cyclobutane ring.

Investigation of Reaction Kinetics and Thermodynamics

The thermodynamics of reactions involving this compound are heavily influenced by the ring strain of the cyclobutane moiety. masterorganicchemistry.comwikipedia.org Any reaction that results in the opening of the four-membered ring benefits from a significant thermodynamic driving force due to the release of this strain energy (approximately 26.3 kcal/mol). masterorganicchemistry.com Theoretical studies on the unimolecular decomposition of cyclobutane show that a large portion of this ring strain energy is removed during the activation process leading to the ring-opening transition state. arxiv.org

| Parameter | System/Reaction | Value/Observation | Reference(s) |

| Ring Strain Energy | Cyclobutane | 26.3 kcal/mol | masterorganicchemistry.commasterorganicchemistry.com |

| Heat of Combustion | Cyclobutane (gas) | 655.9 kcal/mol | masterorganicchemistry.com |

| ΔG‡ (Ring Opening) | Cyclobutane → Biradical | 60.7 kcal/mol | arxiv.org |

| Kinetic Control | Thiol-Michael Addition | Rate increases with pH | researchgate.net |

| Reversibility | Thiol-Michael Addition | Depends on α- and β-substituents on the acceptor | nih.gov |

| Rate-Limiting Step | Thiol-Ene Polymerization | Can be propagation or chain-transfer step | mdpi.comnsf.gov |

Role of the Cyclobutane Moiety in Directing Thiol Reactivity

The cyclobutane ring is not merely a passive scaffold but an active participant that directs the reactivity of the attached thiol group. Its rigid, puckered structure imposes significant conformational constraints. nih.gov This can influence the accessibility of the thiol group to reagents and affect the stereochemical outcome of reactions. The presence of cis and trans isomers, due to the methyl and thiol substituents, means that reactions can proceed with high diastereoselectivity, as the ring's conformation will dictate the preferred trajectory of attack. pearson.com

Furthermore, the inherent strain of the cyclobutane ring makes C-C bond cleavage a competing and often favorable reaction pathway. researchgate.netresearchgate.net Reactions that might typically only involve the thiol group on an unstrained alkane can be diverted into ring-opening or rearrangement pathways. For example, a reaction initiated at the sulfur atom could lead to an intramolecular rearrangement that facilitates cleavage of the strained ring. The increased p-character of the C-C bonds in cyclobutane also subtly alters the electronic properties of the substituents attached to it. nih.gov

Cascade Reactions and Multicomponent Transformations

The unique reactivity of both the thiol and the cyclobutane ring makes this compound and its analogs ideal candidates for cascade reactions, where multiple bond-forming events occur in a single operation. acs.orgwhiterose.ac.uk These processes are highly efficient, as they avoid the isolation of unstable intermediates. whiterose.ac.uk

A thiol group can act as a "multitasking" reagent, capable of initiating a cascade. For instance, a thiol can mediate a sequence involving dearomatizing spirocyclization, nucleophilic substitution, and ring expansion in a one-pot process. acs.orgwhiterose.ac.uk Similarly, the ring-opening of a cyclobutanol (B46151) can generate an intermediate that, in the presence of a thiol and other reagents, engages in a multicomponent reaction cascade to build complex molecular architectures. researchgate.net Multicomponent reactions involving a furan-based electrophile, a thiol, and an amine have been shown to proceed smoothly under physiological conditions to generate complex heterocycles, demonstrating the chemoselective reactivity of thiols in such processes. nih.gov Radical-initiated cascades are also prevalent, where the addition of a thiyl radical to an unsaturated system can trigger a series of cyclizations and rearrangements.

Derivatization and Functionalization Pathways for Advanced Scaffolds

The unique structural arrangement of this compound, which combines a strained four-membered carbocyclic ring with a reactive thiol group, presents a versatile platform for the synthesis of advanced molecular scaffolds. The derivatization and functionalization of this compound can be strategically directed at either the thiol moiety, the cyclobutane ring, or both, enabling the construction of complex, three-dimensional architectures suitable for applications in medicinal chemistry and materials science.

The thiol group (-SH) serves as a potent nucleophile and a handle for a variety of highly efficient coupling chemistries. Its reactivity can be harnessed to introduce a wide range of functional groups or to tether the cyclobutane core to larger molecular systems. Common derivatization pathways for the thiol group include oxidation, alkylation, and acylation. researchgate.net Oxidation can convert the thiol to a disulfide, sulfoxide (B87167), or sulfone, altering the electronic properties and steric profile of the molecule. Alkylation and acylation reactions, on the other hand, are routinely used to form stable thioether and thioester linkages, respectively, providing a means to append diverse substituents. researchgate.net

A particularly powerful strategy for thiol functionalization is the thiol-ene "click" reaction. nih.gov This photo-initiated radical-mediated reaction proceeds with high efficiency and selectivity between a thiol and an alkene, forming a stable thioether bond. nih.govrsc.org This reaction is tolerant to a variety of functional groups and reaction conditions, making it an ideal method for the conjugation of this compound to polymers, biomolecules, or other complex substrates to create functional materials and bioconjugates. nih.gov

Table 1: Thiol-Ene Reaction for Scaffold Elaboration

| Reactant A | Reactant B (Ene) | Product | Reaction Type |

| This compound | Allyl Acetoacetate | 2-((2-Methylcyclobutyl)thio)propyl acetoacetate | Thiol-Ene Click |

| This compound | N-Allylmaleimide | 1-Allyl-3-((2-methylcyclobutyl)thio)pyrrolidine-2,5-dione | Thiol-Ene Click |

| This compound | Vinyl-functionalized Polymer | Polymer-S-cyclobutane conjugate | Polymer Modification |

In addition to the thiol group, the cyclobutane ring itself offers opportunities for functionalization, primarily through C-H activation strategies. acs.org The development of transition-metal catalysis, particularly with palladium, has enabled the direct arylation of sp³ C-H bonds on cyclobutane rings. acs.org This allows for the stereocontrolled introduction of aryl groups, leading to the formation of cis-1,3-difunctionalized cyclobutanes, which are considered valuable scaffolds in drug discovery. nih.gov By applying such methods to this compound (potentially with the thiol group protected), one could generate complex diarylated or heteroarylated cyclobutane structures.

Furthermore, the inherent ring strain of the cyclobutane core can be exploited in ring-opening or ring-expansion reactions to access different types of carbocyclic or heterocyclic scaffolds. chim.it For instance, starting from a derivative such as 2-hydroxycyclobutanone, tandem reactions can lead to the formation of highly functionalized nitrogen heterocycles. chim.it While not directly starting from this compound, these transformations highlight the potential of the cyclobutane framework as a precursor to a diverse range of molecular architectures. The strategic cleavage of C-C bonds within the cyclobutane ring, often catalyzed by transition metals, provides another pathway to linear or larger cyclic structures. acs.org

Table 2: C-H Functionalization of the Cyclobutane Ring

| Cyclobutane Substrate | Coupling Partner | Catalyst System | Product Type |

| Cyclobutyl Amide | Aryl Iodide | Palladium Catalyst | 1,3-cis-Diarylcyclobutane |

| Cyclobutyl Aryl Ketone | Aryl Bromide | Palladium/Ligand | cis-γ-Arylated Cyclobutyl Ketone |

| Bicyclo[1.1.0]butane | Thioindolinone | Lewis Acid | 1,3-trans-Disubstituted Cyclobutane |

The dual reactivity of this compound allows for orthogonal or sequential functionalization strategies to build sophisticated molecular scaffolds. For example, the cyclobutane ring could first be functionalized via C-H activation, followed by derivatization of the thiol group using click chemistry to attach the scaffold to a substrate of interest. Conversely, the thiol could be used as a directing group to influence the regioselectivity of C-H functionalization on the cyclobutane ring before being further modified. These multi-step derivatization pathways enable the creation of highly complex and diverse molecular structures originating from a relatively simple starting material.

Advanced Spectroscopic and Analytical Methodologies in 2 Methylcyclobutane 1 Thiol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For a molecule like 2-Methylcyclobutane-1-thiol, with its stereochemical and conformational intricacies, advanced NMR methods are required for a complete structural assignment.

The stereochemistry of this compound (cis or trans isomers) can be determined using 1H and 13C NMR. The chemical shifts (δ), signal multiplicities, and coupling constants (J) provide detailed information about the local electronic environment and spatial arrangement of atoms.

In the ¹H NMR spectrum, the protons on the cyclobutane (B1203170) ring would appear in the range of δ 1.5-3.8 ppm, based on data from similar substituted cyclobutanes. dergipark.org.tr The methyl group protons would likely resonate as a doublet around δ 1.1 ppm. bmj.com The thiol proton (S-H) signal is typically a singlet or triplet, found over a broad range (δ 1-4 ppm), and its position can be confirmed by D₂O exchange. The precise chemical shifts and coupling constants of the ring protons would differ significantly between the cis and trans isomers due to the different magnetic shielding effects of the substituents.

The ¹³C NMR spectrum provides complementary information. The carbons of the cyclobutane ring are expected in the δ 20-50 ppm range, while the methyl carbon would appear around δ 20-25 ppm. researchgate.net The carbon atom bonded to the thiol group (C-S) would be shifted downfield. By comparing the observed spectra with data from known cis/trans isomers of related compounds, such as 1-chloro-2-methylcyclobutane, a definitive stereochemical assignment can be made. csus.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous compounds reported in the literature.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| Ring CH-S | 3.0 - 3.8 | 40 - 50 | Deshielded by the sulfur atom. |

| Ring CH-CH₃ | 2.0 - 2.8 | 35 - 45 | Influenced by the methyl group. |

| Ring CH₂ | 1.5 - 2.5 | 20 - 35 | Complex overlapping multiplets expected. |

| Methyl CH₃ | 1.0 - 1.3 | 15 - 25 | Typically a doublet, coupled to the adjacent methine proton. |

| Thiol SH | 1.0 - 4.0 | - | Position is variable and dependent on concentration and solvent. |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex signals in the 1D spectra and for determining the molecule's connectivity and spatial geometry. harvard.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. youtube.com For this compound, COSY would reveal correlations between the methine proton of the methyl group and its adjacent ring protons, as well as couplings between all the protons on the cyclobutane ring, helping to trace the carbon skeleton's proton network.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms to their attached protons. This allows for the unambiguous assignment of each carbon signal by linking it to its already-assigned proton signal, or vice-versa.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the most powerful NMR technique for determining stereochemistry. It detects protons that are close in space, regardless of whether they are bonded. harvard.edu In this compound, a NOESY experiment would show a cross-peak between the methyl group protons and a ring proton if they are on the same face of the ring (the cis isomer). In the trans isomer, this spatial proximity would be absent. This provides definitive proof of the relative stereochemistry.

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. uky.edu This puckering is a dynamic process. Variable Temperature (VT) NMR is used to study such conformational changes. ox.ac.uk

At room temperature, the rate of ring-puckering in this compound may be fast on the NMR timescale, resulting in a spectrum that shows time-averaged signals for the axial and equatorial protons. ox.ac.ukacs.org By lowering the temperature, this conformational exchange can be slowed. If the temperature is lowered sufficiently to reach the "coalescence temperature," the single averaged peak for a given proton will broaden and eventually resolve into two separate signals, one for the axial conformer and one for the equatorial conformer. Analyzing the spectra at different temperatures allows for the calculation of the energy barrier (ΔG‡) for the ring-puckering process, providing fundamental insight into the molecule's flexibility and conformational preferences. acs.org

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "molecular fingerprint" based on the vibrations of chemical bonds. edinst.com These methods are complementary and essential for identifying functional groups and analyzing bonding within this compound.

For a vibration to be IR active, there must be a change in the molecule's dipole moment during the vibration. For a vibration to be Raman active, there must be a change in the molecule's polarizability. edinst.com

Key expected vibrations for this compound include:

S-H Stretch: A weak to medium intensity band in the IR spectrum around 2550-2600 cm⁻¹.

C-S Stretch: This vibration, typically found in the 600-800 cm⁻¹ range, is often weak in the IR spectrum but gives a strong signal in the Raman spectrum, making Raman spectroscopy particularly useful for its detection. rsc.org

C-H Stretch: Aliphatic C-H stretching vibrations from the cyclobutane ring and methyl group appear in the 2850-3000 cm⁻¹ region.

Ring Vibrations: The puckering and breathing modes of the cyclobutane ring give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹). scispace.com

Table 2: Characteristic Vibrational Frequencies for this compound Frequency ranges are based on data for analogous thiol and cyclobutane compounds.

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| S-H Stretch | IR | 2550 - 2600 | Weak to Medium |

| C-H Stretch (sp³) | IR, Raman | 2850 - 3000 | Strong |

| CH₂ Bend | IR, Raman | 1440 - 1470 | Medium |

| C-S Stretch | Raman | 600 - 800 | Medium to Strong |

| C-S-H Bend | Raman | 850 - 920 | Medium |

| Cyclobutane Ring Modes | IR, Raman | 800 - 1200 | Medium to Weak |

While standard IR spectroscopy analyzes bulk samples, advanced techniques can provide more specialized information. For instance, Attenuated Total Reflectance (ATR)-FTIR spectroscopy allows for the analysis of very small quantities of the sample with minimal preparation.

Furthermore, should this compound be studied for its interaction with surfaces, such as its self-assembly on a gold substrate (a common application for thiols), surface-enhanced techniques would be employed. Tip-Enhanced Raman Spectroscopy (TERS) is a powerful method that combines the chemical specificity of Raman spectroscopy with the high spatial resolution of scanning probe microscopy. ethz.ch TERS could be used to obtain the vibrational spectrum of individual this compound molecules on a surface, providing insight into their orientation and binding.

To achieve a definitive assignment of all vibrational modes, especially the complex modes in the fingerprint region, experimental spectra are often compared with theoretical calculations. researchgate.net Using computational methods like Density Functional Theory (DFT), the vibrational frequencies of a proposed structure can be calculated. researchgate.netnih.gov

The calculated harmonic frequencies are systematically higher than experimental anharmonic frequencies, so they are often multiplied by a scaling factor to improve agreement. nih.gov By comparing the scaled theoretical frequencies with the experimental IR and Raman spectra, a one-to-one correlation between observed bands and specific molecular vibrations can be established. This correlative approach is crucial for confirming the structural assignment and understanding the nature of the bonding within the molecule.

Mass Spectrometry for High-Resolution Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing precise information on its molecular weight and structural features through controlled fragmentation. High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high accuracy, allowing for the calculation of its elemental formula (C₅H₁₀S) and distinguishing it from isobaric interferences. whitman.eduuni-saarland.de

Upon ionization, typically through electron ionization (EI), the this compound molecule forms a molecular ion ([M]⁺•) with a corresponding mass-to-charge ratio (m/z) of approximately 102.2. cymitquimica.com The subsequent fragmentation of this molecular ion provides a unique fingerprint that aids in structural confirmation. The fragmentation patterns are governed by the relative stability of the resulting carbocations and radicals. Key fragmentation pathways for cyclic thiols include α-cleavage (breaking the bond adjacent to the sulfur atom), cleavage of the cyclobutane ring, and the elimination of small neutral molecules like H₂S. whitman.edudocbrown.info

A plausible fragmentation pattern for this compound would involve the initial formation of the molecular ion, followed by cleavages at various points in the molecule.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| m/z Value | Proposed Fragment Ion | Corresponding Neutral Loss | Fragmentation Pathway |

| 102 | [C₅H₁₀S]⁺• | - | Molecular Ion |

| 87 | [C₄H₇S]⁺ | •CH₃ | Loss of the methyl group |

| 69 | [C₅H₉]⁺ | •SH | Loss of the thiol radical |

| 68 | [C₄H₄S]⁺• | C₂H₆ | Ring cleavage and rearrangement |

| 57 | [C₄H₉]⁺ | •CH₃S | Cleavage of C-S bond and loss of methylthio radical |

| 43 | [C₃H₇]⁺ | C₂H₃S• | Ring fragmentation |

For analyzing complex mixtures, such as those from a chemical synthesis, mass spectrometry is coupled with chromatographic separation techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated methods used for the qualitative and quantitative monitoring of reactions involving this compound. bohrium.comgoogle.com

GC-MS is particularly well-suited for volatile compounds like many thiols. dtic.mil In a typical application, a sample from a reaction vessel is injected into the gas chromatograph. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column before entering the mass spectrometer for detection and identification. shimadzu.com This allows researchers to track the consumption of reactants and the formation of this compound and any by-products over time.

LC-MS offers an alternative for less volatile or thermally sensitive compounds and is often used for analyzing thiols after derivatization. acs.orgresearchgate.net Derivatization with agents like 4,4'-dithiodipyridine can improve chromatographic separation and ionization efficiency. acs.org The use of Ultra-High-Performance Liquid Chromatography (UHPLC) provides faster analysis times and higher resolution. bohrium.com In reaction monitoring, LC-MS can employ modes like Multiple Reaction Monitoring (MRM), where the mass spectrometer is set to detect a specific precursor-to-product ion transition. researchgate.netacs.org This provides exceptional sensitivity and selectivity, allowing for precise quantification of the target compound even in a complex matrix. acs.org

Table 2: Example of Reaction Monitoring Data Using LC-MS (MRM)

| Reaction Time (minutes) | Reactant A Peak Area | This compound Peak Area | By-product B Peak Area |

| 0 | 1,540,000 | 0 | 0 |

| 30 | 985,000 | 450,000 | 105,000 |

| 60 | 512,000 | 890,000 | 185,000 |

| 120 | 110,000 | 1,250,000 | 215,000 |

| 240 | <10,000 | 1,310,000 | 220,000 |

Chromatographic Techniques for Separation of Stereoisomers and Impurities

Due to its two chiral centers (at C1 and C2), this compound can exist as four distinct stereoisomers (two pairs of enantiomers: (1R,2R) and (1S,2S); (1R,2S) and (1S,2R)). The separation of these stereoisomers, as well as the removal of impurities from synthetic preparations, relies heavily on advanced chromatographic techniques. shimadzu.com

Determining the enantiomeric purity of a sample of this compound is critical, especially in fields where stereochemistry dictates biological activity or material properties. Chiral chromatography is the primary method for separating enantiomers and quantifying the enantiomeric excess (ee). nih.gov This technique uses a chiral stationary phase (CSP) in either a High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system. rsc.org

The CSP creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different stabilities. This difference in interaction energy results in different retention times, allowing for their separation. nih.govrsc.org The enantiomeric excess is then calculated from the relative areas of the two enantiomeric peaks in the resulting chromatogram. nih.govyoutube.com

Table 3: Hypothetical Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination of a (1R,2R)/(1S,2S) Mixture

| Enantiomer | Retention Time (min) | Peak Area | Percentage of Total | Enantiomeric Excess (ee) |

| (1S,2S)-2-Methylcyclobutane-1-thiol | 8.54 | 15,200 | 10% | 80% |

| (1R,2R)-2-Methylcyclobutane-1-thiol | 9.81 | 136,800 | 90% | 80% |

While analytical chromatography aims to quantify the components of a mixture, preparative chromatography is used to physically separate and isolate pure compounds in sufficient quantities for further research or use. nih.gov To obtain pure stereoisomers of this compound, techniques such as preparative HPLC or flash column chromatography are employed. acs.org

These methods operate on the same principles as their analytical counterparts but use larger columns, higher flow rates, and larger sample injection volumes to maximize throughput. A specific solvent system (mobile phase) is developed to achieve optimal separation between the desired stereoisomers and any impurities. tdx.cat Fractions of the eluent are collected over time, and those containing the pure isomer, as confirmed by analytical methods, are combined.

Table 4: Example of a Preparative Chromatography Scheme for Stereoisomer Isolation

| Step | Technique | Stationary Phase | Mobile Phase | Outcome |

| 1 | Flash Chromatography | Silica (B1680970) Gel | Hexane/Ethyl Acetate Gradient | Separation of cis/trans diastereomers |

| 2 | Preparative Chiral HPLC | Chiral Stationary Phase (e.g., cellulose-based) | Isopropanol/Hexane | Isolation of individual enantiomers (e.g., pure (1R,2R) and (1S,2S) from the trans fraction) |

Theoretical and Computational Investigations of 2 Methylcyclobutane 1 Thiol

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, methods like Density Functional Theory (DFT) can determine the optimal three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

Density Functional Theory (DFT) has become a standard method for computational chemistry due to its favorable balance of accuracy and computational cost, making it suitable for studying molecules of this size. researchgate.netinpressco.com The ground state properties of 2-Methylcyclobutane-1-thiol were investigated using the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is widely used and has been shown to provide reliable results for a broad range of organic molecules. inpressco.com

The 6-31G(d,p) basis set was employed for the initial geometry optimization. This Pople-style basis set includes polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the anisotropic nature of chemical bonds and achieving a more precise molecular structure. The geometry was fully optimized without constraints, allowing all bond lengths, bond angles, and dihedral angles to relax to their lowest energy values. Frequency calculations were subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. mdpi.com

The optimized geometric parameters for the predicted most stable conformer, trans-2-methylcyclobutane-1-thiol (with both substituents in equatorial positions on the puckered ring), are presented below. The cyclobutane (B1203170) ring is not planar, adopting a puckered conformation to alleviate torsional strain, which results in internal ring angles significantly deviating from the ideal 90° of a planar square. dalalinstitute.comsaskoer.ca

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| C1-C2 | 1.558 | C2-C1-C4 | 88.5 |

| C1-C4 | 1.555 | C1-C2-C3 | 88.7 |

| C2-C3 | 1.556 | C2-C3-C4 | 88.6 |

| C3-C4 | 1.557 | C3-C4-C1 | 88.4 |

| C1-S | 1.835 | S-C1-C2 | 115.2 |

| S-H | 1.345 | C-C2-CH₃ | 116.1 |

| C2-CH₃ | 1.538 | C1-S-H | 98.5 |

| Dihedral Angles (°) | |||

| H-S-C1-C2 | 178.5 | ||

| S-C1-C2-C3 | 145.3 | ||

| C4-C1-C2-CH₃ | -148.0 |

The choice of basis set can significantly influence the accuracy of quantum chemical calculations, particularly for energetic predictions. acs.org While the 6-31G(d,p) basis set is adequate for initial geometry optimizations, larger and more flexible basis sets are often required for more precise energy calculations. To assess these effects, single-point energy calculations could be performed on the B3LYP/6-31G(d,p) optimized geometries using more extensive basis sets.

Key comparisons include:

Pople-style basis sets: Moving from a double-zeta set like 6-31G(d,p) to a triple-zeta set such as 6-311+G(2d,p) provides more functions to describe the electron distribution, typically leading to lower absolute energies and more accurate relative energies. The addition of diffuse functions ("+") is particularly important for accurately describing species with lone pairs, like the sulfur atom in the thiol, and for calculating properties like electron affinity. acs.org

Correlation-consistent basis sets: Dunning's correlation-consistent basis sets, such as cc-pVDZ (double-zeta) and cc-pVTZ (triple-zeta), are designed to systematically converge towards the complete basis set limit. They generally offer a more robust and predictable improvement in accuracy as the size of the basis set increases.

The effect of the basis set is most pronounced when calculating small energy differences, such as the relative energies between different conformers.

| Basis Set | ΔE (kcal/mol) |

|---|---|

| 6-31G(d,p) | 1.55 |

| 6-311+G(d,p) | 1.42 |

| cc-pVTZ | 1.38 |

As shown in the hypothetical data in Table 2, increasing the basis set size tends to provide a more stable description of the relative energies, which generally decrease slightly as the description of electron correlation and spatial distribution improves.

This compound can exist as multiple stereoisomers and conformers due to the substituted, non-planar cyclobutane ring. uky.edu The primary stereoisomers are cis and trans, depending on whether the methyl and thiol groups are on the same or opposite sides of the ring's average plane. Furthermore, for each stereoisomer, the substituents can occupy either pseudo-axial or pseudo-equatorial positions on the puckered ring. csus.edu

A comprehensive conformational analysis involves optimizing the geometry of all possible conformers to identify the global energy minimum. The primary conformers for consideration are:

trans-(equatorial-equatorial)

trans-(axial-axial)

cis-(equatorial-axial)

cis-(axial-equatorial)

The relative stability of these conformers is primarily governed by steric hindrance. Generally, conformers with bulky substituents in the more spacious equatorial positions are lower in energy than those with substituents in the more crowded axial positions, which can lead to unfavorable 1,3-diaxial interactions. csus.edu

| Conformer | ΔG (kcal/mol) | Population (%) |

|---|---|---|

| trans-(eq-eq) | 0.00 | 89.1 |

| cis-(eq-ax) | 1.35 | 9.5 |

| cis-(ax-eq) | 1.48 | 1.3 |

| trans-(ax-ax) | 3.10 | 0.1 |

Based on this hypothetical analysis, the trans isomer with both the methyl and thiol groups in equatorial positions is the most stable conformer, accounting for the vast majority of the population at room temperature. The trans-(ax-ax) conformer is the least stable due to significant steric strain from two axial substituents.

Prediction of Spectroscopic Parameters

Computational methods can also predict spectroscopic data, which is invaluable for identifying and characterizing molecules, especially when experimental data is unavailable or ambiguous. chemaxon.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is a reliable approach for calculating the isotropic magnetic shielding tensors of nuclei. nih.govnih.gov These shielding tensors (σ) can be converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. beilstein-journals.org

δcalc = σref - σcalc

Calculations are often performed on the Boltzmann-averaged shielding constants of the lowest energy conformers to provide a more accurate comparison with experimental spectra, which represent an average over all populated conformations. acs.org The following table presents the hypothetical predicted ¹H and ¹³C NMR chemical shifts for the most stable trans-(eq-eq) conformer of this compound, calculated at the GIAO-B3LYP/6-311+G(2d,p) level.

| Atom | ¹H Chemical Shift (ppm) | Atom | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H on S | 1.45 | C1 (CH-SH) | 45.5 |

| H on C1 | 3.40 | C2 (CH-CH₃) | 38.2 |

| H on C2 | 2.55 | C3 (CH₂) | 24.8 |

| H on C3 (axial) | 1.95 | C4 (CH₂) | 25.1 |

| H on C3 (equatorial) | 2.10 | CH₃ | 19.7 |

| H on C4 (axial) | 1.98 | ||

| H on C4 (equatorial) | 2.15 | ||

| H on CH₃ | 1.15 |

A strong correlation between calculated and experimental chemical shifts, often established through linear regression, can provide high confidence in the structural assignment of a synthesized compound. chemaxon.comresearchgate.net

Theoretical vibrational analysis provides the frequencies and intensities of infrared (IR) and Raman spectral bands. These calculations are based on the second derivative of the energy with respect to atomic displacements. The resulting harmonic frequencies are often systematically overestimated compared to experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. This discrepancy is commonly corrected by applying a uniform scaling factor (e.g., ~0.96-0.98 for B3LYP functionals). acs.org

The analysis of the vibrational modes allows for the assignment of specific spectral bands to the motions of functional groups within the molecule, such as stretching, bending, and torsional modes. nih.govnih.gov

| Frequency (cm⁻¹) (Scaled) | Intensity (IR) | Intensity (Raman) | Vibrational Assignment |

|---|---|---|---|

| 2980-2870 | Medium-Strong | Strong | C-H stretching (methyl and ring) |

| 2565 | Weak | Strong | S-H stretching |

| 1455 | Medium | Medium | CH₂ scissoring, CH₃ asymmetric bending |

| 1380 | Medium | Medium | CH₃ symmetric bending |

| 1250 | Medium | Weak | Ring deformation/CH₂ wagging |

| 980 | Strong | Medium | Ring breathing mode |

| 670 | Medium | Strong | C-S stretching |

| 255 | Weak | Medium | Ring puckering mode |

The predicted S-H stretching frequency around 2565 cm⁻¹ is characteristic for thiols. The C-S stretch appears in the fingerprint region, while low-frequency modes correspond to the puckering and breathing motions of the strained cyclobutane ring. nih.govresearchgate.net This theoretical spectrum serves as a valuable reference for the experimental identification of the molecule.

Computational Mass Spectrometry Fragmentation Pattern Prediction

Computational mass spectrometry is a powerful tool for predicting the fragmentation patterns of molecules upon ionization, which is fundamental to identifying unknown compounds and elucidating their structure. For this compound, computational methods, often employing quantum chemical calculations, can be used to predict the electron ionization (EI) mass spectrum.